molecular formula C12H11ClN2 B1453079 6-Chloro-N-(2-methylphenyl)-2-pyridinamine CAS No. 1220017-81-1

6-Chloro-N-(2-methylphenyl)-2-pyridinamine

Cat. No.: B1453079
CAS No.: 1220017-81-1
M. Wt: 218.68 g/mol
InChI Key: JKLOQPPIYDXSPV-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylphenyl)-2-pyridinamine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Scientific Research Applications

6-Chloro-N-(2-methylphenyl)-2-pyridinamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-methylphenyl)-2-pyridinamine typically involves the reaction of 6-chloropyridine-2-amine with 2-methylphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-methylphenyl)-2-pyridinamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution reactions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with different functional groups.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-methylphenyl)-2-pyridinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(2-methylphenyl)-2-pyrazinamine: This compound has a similar structure but contains a pyrazine ring instead of a pyridine ring.

    6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine: This compound contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

6-Chloro-N-(2-methylphenyl)-2-pyridinamine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a 2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOQPPIYDXSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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